Home > Products > Screening Compounds P103449 > Hiv (GP120) fragment (308-331)
Hiv (GP120) fragment (308-331) - 115416-08-5

Hiv (GP120) fragment (308-331)

Catalog Number: EVT-1172545
CAS Number: 115416-08-5
Molecular Formula: C114H199N41O31
Molecular Weight: 2640.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Human Immunodeficiency Virus (HIV) remains a significant global health challenge, with its ability to evade the immune system and cause AIDS. Central to the virus's entry into host cells is the envelope glycoprotein gp120, which interacts with the CD4 receptor on T cells and other immune cells. Understanding the structure and function of gp120, particularly the fragment 308-331, is crucial for developing therapeutic interventions and vaccines1345.

Applications in Various Fields

Immunotherapy

The generation of human monoclonal antibodies against gp120 from combinatorial libraries of asymptomatic seropositive individuals has shown promise for passive immunization strategies against HIV. These antibodies exhibit high affinity and notable sequence diversity, which could be crucial for targeting different strains of the virus2.

Vaccine Development

The structural analysis of gp120 has revealed potential immunogens that could elicit antibodies against more conserved regions of the protein. Truncated variants of gp120, such as ENV59, which lack immunodominant antigenic structures, may serve as candidates for vaccines aimed at inducing a more effective immune response3.

Diagnostic and Drug Delivery Systems

Mesoporous silica-based systems functionalized with CD4 or CD4 peptide fragments have been developed to capture HIV-gp120 with high efficiency. These systems could be used for HIV diagnosis, imaging, and potentially as platforms for targeted drug delivery6.

Small Molecule Therapeutics

Small molecules like ARM-H have been designed to target gp120 by recruiting antibodies to the virus and infected cells, enhancing their destruction by the immune system. Additionally, these molecules can inhibit the interaction between gp120 and CD4, preventing virus entry into T-cells8.

Neurological Research

The gp120 protein has been implicated in neuronal apoptosis through mechanisms involving the CXCR4 chemokine receptor. Understanding this process is essential for addressing HIV-associated neurocognitive disorders9.

Immunomodulation

Studies have shown that gp120 can alter chemotactic responses in human and invertebrate immunocytes, suggesting a universal inhibitory mechanism that could be exploited for therapeutic purposes10.

Source and Classification

The HIV (gp120) Fragment (308-331) is sourced from the envelope glycoprotein of HIV-1, particularly the IIIB strain. This peptide is classified under synthetic peptides used for research purposes, primarily in immunology and virology. It is commercially available from various suppliers, including Bachem, Elabscience, and Creative Peptides, with typical purity levels exceeding 95% and a molecular weight of approximately 2640.11 Da .

Synthesis Analysis

The synthesis of HIV (gp120) Fragment (308-331) typically involves solid-phase peptide synthesis (SPPS), a widely used method for producing peptides. This technique allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support.

Technical Details

  1. Starting Materials: Protected amino acids are used, where the protection groups prevent unwanted reactions during synthesis.
  2. Coupling Reagents: Common reagents include N,N'-diisopropylcarbodiimide (DIC) and N-hydroxybenzotriazole (HOBt), which facilitate the formation of peptide bonds.
  3. Cleavage and Deprotection: After synthesis, the peptide is cleaved from the resin using trifluoroacetic acid (TFA), followed by purification using high-performance liquid chromatography (HPLC).
  4. Characterization: The final product is characterized using mass spectrometry and analytical HPLC to confirm its identity and purity .
Molecular Structure Analysis

The molecular formula for HIV (gp120) Fragment (308-331) is C114H199N41O31C_{114}H_{199}N_{41}O_{31}. The structure consists of a linear sequence of amino acids forming a specific three-dimensional conformation essential for its biological activity.

Structural Features

  • Amino Acid Composition: The fragment contains 23 amino acids with specific properties that influence its interaction with antibodies and receptors.
  • Conformational Properties: The V3 loop structure is critical for binding to the CD4 receptor on host cells, facilitating viral entry into T cells.
  • Stability: The peptide's stability can be affected by environmental factors such as pH and temperature, which are important considerations for experimental applications .
Chemical Reactions Analysis

HIV (gp120) Fragment (308-331) participates in various biochemical interactions, primarily involving receptor binding and immune response modulation.

Key Reactions

  1. Binding to CD4 Receptors: The fragment interacts with CD4 receptors on T cells, initiating a cascade that leads to viral entry.
  2. Antibody Interaction: The fragment can elicit an immune response, leading to the production of neutralizing antibodies against HIV.
  3. Inhibition Studies: Research indicates that this fragment can inhibit syncytium formation in infected cells, showcasing its potential as an antiviral agent .
Mechanism of Action

The mechanism of action for HIV (gp120) Fragment (308-331) primarily revolves around its role in mediating viral entry into host cells.

Detailed Mechanism

  1. Receptor Binding: The fragment binds specifically to CD4 receptors on T lymphocytes, which is essential for HIV entry.
  2. Conformational Change: Upon binding, gp120 undergoes conformational changes that expose co-receptors such as CCR5 or CXCR4, facilitating membrane fusion.
  3. Immune Evasion: By interacting with host immune components, this fragment can modulate immune responses, potentially aiding in viral evasion strategies .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically provided as a lyophilized powder.
  • Solubility: Soluble in water and common organic solvents used in biological assays.

Chemical Properties

  • Molecular Weight: Approximately 2640.11 Da.
  • Stability: Stable under proper storage conditions (-20°C) but may degrade if exposed to extreme temperatures or pH levels .
Applications

HIV (gp120) Fragment (308-331) has significant applications in various fields of research:

  1. Vaccine Development: Used as an immunogen to stimulate antibody production against HIV.
  2. Therapeutic Research: Investigated for its potential in developing antiviral therapies aimed at blocking HIV entry into cells.
  3. Diagnostic Tools: Employed in assays to measure immune responses or antibody levels in individuals exposed to HIV.
  4. Basic Research: Aids in understanding the mechanisms of HIV pathogenesis and host interactions .
Introduction to Human Immunodeficiency Virus gp120 and the Fragment (308–331)

Structural and Functional Overview of Human Immunodeficiency Virus Type 1 Envelope Glycoprotein gp120

The Human Immunodeficiency Virus Type 1 (HIV-1) envelope glycoprotein gp120 is a surface-exposed subunit critical for viral entry into host cells. It non-covalently associates with gp41 to form trimeric spikes on the viral envelope, facilitating attachment and membrane fusion. Gp120 mediates binding to the primary cellular receptor Cluster of Differentiation 4 (CD4), triggering conformational changes that expose its coreceptor-binding site. The protein comprises conserved regions (C1–C5) interspersed with hypervariable loops (V1–V5). These loops contribute to immune evasion through glycan shielding and sequence variability, though conserved functional elements underpin receptor interactions [2] [4] [10].

Table 1: Key Structural Domains of HIV-1 gp120

DomainLocationFunctional Role
CD4-Binding SiteConserved region (C1-C4)Primary attachment to CD4 receptor
V3 LoopHypervariable regionCoreceptor specificity (CCR5/CXCR4)
V1/V2 LoopsApex of trimerImmune evasion, trimer stability
Bridging SheetFormed post-CD4 bindingCoreceptor interaction surface

Gp120’s structural plasticity allows transition between closed (pre-CD4) and open (CD4-bound) conformations, exposing cryptic epitopes critical for infection [6] [8].

Role of the Third Variable Loop in gp120: Contextualizing Fragment 308–331

The third variable (V3) loop, spanning residues 296–331 (HXB2 numbering), is a disulfide-bonded domain (Cys296–Cys331) forming a protruding, flexible structure on gp120’s outer surface. Fragment 308–331 constitutes the C-terminal segment of this loop, encompassing the conserved Gly-Pro-Gly-Arg (GPGR) motif at positions 312–315 and residues critical for coreceptor engagement [1] [2] [5]. This region exhibits:

  • Charge Plasticity: Positively charged residues (e.g., Arg298, Arg304) influence electrostatic interactions with coreceptors CCR5 or CXCR4 [4] [9].
  • Conformational Dynamics: Adopts distinct structural states (e.g., β-hairpin, helical turns) influenced by sequence and glycosylation [6] [8].
  • Functional Determinants: Directly participates in chemokine receptor binding; residue 322 (e.g., phenylalanine in CCR5-tropic strains) dictates specificity [6] [8].

Table 2: Sequence and Features of Fragment 308–331

PropertyDetail
Amino Acid SequenceAsn-Asn-Thr-Arg-Lys-Ser-Ile-Arg-Ile-Gln-Arg-Gly-Pro-Gly-Arg-Ala-Phe-Val-Thr-Ile-Gly-Lys-Ile-Gly
Molecular FormulaC₁₁₄H₁₉₉N₄₁O₃₁
Molecular Weight2640.06 Da
Conserved MotifGPGR (positions 312–315)
Disulfide BondAnchored via Cys331

Fragment 308–331 thus serves as a microcosm of V3 functionality, integrating structural adaptability with conserved interaction interfaces [1] [5] [7].

Historical Significance of Fragment 308–331 in Human Immunodeficiency Virus Research

This fragment emerged as a focal point in early efforts to:

  • Map Neutralizing Epitopes: Antibodies like 447-52D were shown to target the GPGR crown, establishing fragment 308–331 as a key immunogenic site despite limited neutralization breadth in primary isolates due to V1/V2 shielding [6] [8].
  • Probe Coreceptor Usage: Position-specific scoring matrices (PSSM) leveraging fragment sequences predicted CCR5/CXCR4 tropism with >90% accuracy in brain-derived isolates, correlating with biological phenotypes [9].
  • Design Immunogens: Conjugated to carrier proteins like Keyhole Limpet Hemocyanin, it generated type-specific anti-HIV antibodies for serological studies and vaccine prototypes [1].
  • Study Conformational Dynamics: Molecular dynamics simulations revealed that net charge alterations in fragment 308–331 (e.g., +3 vs. +7) induce structural rearrangements in distal gp120 domains (e.g., CD4-binding loop), linking V3 chemistry to global envelope behavior [8].

Its synthesis and commercial availability (e.g., CAS 115416-08-5) standardized biochemical assays probing V3 structure-function relationships [1] [5].

Properties

CAS Number

115416-08-5

Product Name

Hiv (GP120) fragment (308-331)

IUPAC Name

2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[2-[[(2S,3S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-4-amino-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]acetic acid

Molecular Formula

C114H199N41O31

Molecular Weight

2640.1 g/mol

InChI

InChI=1S/C114H199N41O31/c1-14-57(7)85(105(181)136-54-83(165)166)149-98(174)67(32-21-23-41-115)138-81(163)52-134-104(180)86(58(8)15-2)152-110(186)90(63(13)158)154-106(182)84(56(5)6)148-100(176)73(48-64-30-19-18-20-31-64)145-91(167)61(11)137-94(170)68(35-26-44-130-112(123)124)139-80(162)51-133-103(179)76-38-29-47-155(76)82(164)53-135-93(169)66(34-25-43-129-111(121)122)140-97(173)72(39-40-77(118)159)144-108(184)87(59(9)16-3)150-99(175)71(37-28-46-132-114(127)128)142-107(183)88(60(10)17-4)151-102(178)75(55-156)147-96(172)69(33-22-24-42-116)141-95(171)70(36-27-45-131-113(125)126)143-109(185)89(62(12)157)153-101(177)74(50-79(120)161)146-92(168)65(117)49-78(119)160/h18-20,30-31,56-63,65-76,84-90,156-158H,14-17,21-29,32-55,115-117H2,1-13H3,(H2,118,159)(H2,119,160)(H2,120,161)(H,133,179)(H,134,180)(H,135,169)(H,136,181)(H,137,170)(H,138,163)(H,139,162)(H,140,173)(H,141,171)(H,142,183)(H,143,185)(H,144,184)(H,145,167)(H,146,168)(H,147,172)(H,148,176)(H,149,174)(H,150,175)(H,151,178)(H,152,186)(H,153,177)(H,154,182)(H,165,166)(H4,121,122,129)(H4,123,124,130)(H4,125,126,131)(H4,127,128,132)/t57-,58-,59-,60-,61-,62+,63+,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,84-,85-,86-,87-,88-,89-,90-/m0/s1

InChI Key

HXEZUJKCGLFCJM-AULMXMCFSA-N

SMILES

CCC(C)C(C(=O)NCC(=O)O)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(C(C)CC)NC(=O)C(C(C)O)NC(=O)C(C(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C2CCCN2C(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)CC)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)CC)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)O)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)N)N

Canonical SMILES

CCC(C)C(C(=O)NCC(=O)O)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(C(C)CC)NC(=O)C(C(C)O)NC(=O)C(C(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C2CCCN2C(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)CC)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)CC)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)O)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)N)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@@H]2CCCN2C(=O)CNC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)N)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.